molecular formula C15H20F2N2O2 B13592903 Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13592903
M. Wt: 298.33 g/mol
InChI Key: IJWPUVLACAHXMD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a 2,5-difluorophenyl substituent at position 2. This compound is of interest in medicinal chemistry due to the piperazine scaffold's versatility in drug design, particularly for central nervous system (CNS) targets.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-8-10(16)4-5-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3

InChI Key

IJWPUVLACAHXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate generally follows these steps:

  • Step 1: Preparation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
    This is commercially available or prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Step 2: Introduction of the 2,5-difluorophenyl substituent
    The key step is the alkylation or arylation of the piperazine nitrogen or carbon with a 2,5-difluorophenyl-containing reagent. Common methods include:

    • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a halogenated difluorobenzene and N-Boc-piperazine.
    • Nucleophilic substitution of a halogenated difluorophenylmethyl halide with N-Boc-piperazine.
  • Step 3: Purification and isolation
    The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.

Specific Experimental Procedures and Conditions

Step Reagents & Conditions Yield Notes
Alkylation of N-Boc-piperazine with 2,5-difluorophenylmethyl bromide N-Boc-piperazine, 2,5-difluorophenylmethyl bromide, base (e.g., K2CO3 or NaH), solvent (DMF or DMSO), 80-100°C, 12-24h 40-70% Moderate yields; requires careful control to avoid over-alkylation
Pd-catalyzed cross-coupling 2,5-difluorobromobenzene, N-Boc-piperazine, Pd2(dba)3 (2%), BINAP (4%), sodium tert-butoxide, toluene, 70°C, 1.5h ~95% High yield, cleaner reaction, requires Pd catalyst and ligand
Reductive amination with 2,5-difluorobenzaldehyde 2,5-difluorobenzaldehyde, N-Boc-piperazine, sodium triacetoxyborohydride, HOAc/DCM, RT, 2h ~68% Useful for introducing benzyl substituent; mild conditions

Example from Literature

A representative synthesis involves the palladium-catalyzed coupling of 1-bromo-2,3-difluorobenzene with N-Boc-piperazine:

  • Mix 1-bromo-2,3-difluorobenzene (2.68 mmol), Pd2(dba)3 (2 mol%), BINAP ligand (4 mol%), sodium tert-butoxide (4.02 mmol), and N-Boc-piperazine (2.68 mmol) in dry toluene (5 mL).
  • Stir the mixture at 70°C for 90 minutes under nitrogen atmosphere.
  • Filter the reaction mixture through Celite, wash with ethyl acetate, and evaporate the solvent.
  • Purify via flash chromatography (40% ethyl acetate in hexane) to yield the product as a pale yellow solid with 95% yield.
  • Characterization: ^1H NMR shows tert-butyl singlet at 1.38 ppm, piperazine methylene protons at 2.91 and 3.48 ppm, aromatic protons between 6.55-6.83 ppm. ESI-MS confirms molecular ion [M+Na]+ at m/z 321.

This method offers high efficiency and selectivity for the desired this compound.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Alkylation with difluorophenylmethyl halide N-Boc-piperazine, 2,5-difluorophenylmethyl bromide, K2CO3, DMF 80-100°C, 12-24h 40-70 Simple reagents, straightforward Moderate yield, risk of side reactions
Pd-catalyzed Buchwald-Hartwig coupling 2,5-difluorobromobenzene, N-Boc-piperazine, Pd2(dba)3, BINAP, NaOtBu, toluene 70°C, 1.5h ~95 High yield, clean reaction Requires expensive catalyst, inert atmosphere
Reductive amination 2,5-difluorobenzaldehyde, N-Boc-piperazine, NaBH(OAc)3, HOAc/DCM RT, 2h ~68 Mild conditions, selective Lower yield, longer reaction time

Analytical and Purification Techniques

  • Chromatography : Silica gel flash chromatography with ethyl acetate/hexane mixtures is commonly used to purify the product.
  • Spectroscopy : ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
  • Crystallization : Sometimes employed to obtain solid products with high purity.

Summary of Research Findings

  • The palladium-catalyzed cross-coupling method is the most efficient and high-yielding for preparing this compound.
  • Alkylation methods are viable but often give moderate yields and require careful optimization.
  • Protecting the piperazine nitrogen with a tert-butyl carbamate group is essential to prevent unwanted side reactions during arylation or alkylation.
  • Reaction conditions such as solvent choice (toluene, DMF), base (NaOtBu, K2CO3), temperature, and time critically affect yield and purity.
  • Purification by chromatography and characterization by NMR and MS are standard.

Chemical Reactions Analysis

Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Piperazine Ring

Tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (Compound 22)
  • Structure : The difluorophenyl group is at position 4 of the piperazine ring.
  • Synthesis : Prepared via Buchwald-Hartwig coupling of tert-butyl piperazine-1-carboxylate with 1-bromo-3,5-difluorobenzene (62% yield) .
  • Key Differences : Positional isomerism alters electronic distribution and steric accessibility. The 4-substituted derivative may exhibit different receptor binding profiles compared to the 2-substituted target compound.
Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate
  • Structure : Features a 3,4-difluorophenyl group at position 3 of piperazine.

Substituent Variations on the Aromatic Ring

Tert-butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate
  • Structure : Contains a trifluoromethylbenzyl group at position 3.
  • Key Differences : The trifluoromethyl group is more electron-withdrawing than fluorine, increasing resistance to oxidative metabolism. This compound's higher molecular weight (C23H34BF3N2O4) may reduce blood-brain barrier penetration compared to the target compound .
Tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate
  • Structure : Substituted with a 5-iodopyridin-3-yl group.

Functional Group Modifications

Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate
  • Structure: Features an acetyl linker with a 4-chlorophenoxy group.
Tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate
  • Structure : A carbamate derivative with a 2,5-difluorobenzoyl group.
  • Key Differences : The benzoyl moiety introduces a planar aromatic system, which may enhance π-π stacking interactions in protein binding pockets but lacks the piperazine ring’s conformational flexibility .

Physicochemical Properties

Property Target Compound 4-(3,5-Difluorophenyl) Analog 3-(3,4-Difluorophenyl) Analog
Molecular Weight 310.3 g/mol 310.3 g/mol 310.3 g/mol
LogP (Estimated) ~2.8 ~2.8 ~3.1
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 4 4 4
  • Key Insight : Fluorine substitution minimally affects molecular weight but significantly influences lipophilicity and metabolic stability.

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